Methylphosphonothioic dichloride
Description
Methylphosphonothioic dichloride (CAS 676-98-2) is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is a key precursor in synthesizing chiral organophosphorus nerve agents, such as VX analogs, due to its ability to form stereoisomers when reacted with chiral amines like l-ephedrine . The compound’s structure features a thiophosphoryl group (P=S) and two reactive chlorine atoms, enabling nucleophilic substitution reactions. Industrially, it is utilized in Suzuki coupling reactions for synthesizing intermediates in pharmaceuticals and agrochemicals . Regulatory agencies classify it as a chemical weapon precursor (CW/CWP), requiring strict handling protocols .
Key properties include:
Properties
IUPAC Name |
dichloro-methyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2PS/c1-4(2,3)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNCWCIKOHOGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2PS | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074270 | |
| Record name | Phosphonothioic dichloride, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue. | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 122 °F (USCG, 1999) | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.42 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
676-98-2 | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylphosphonothioic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphosphonothioic dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic dichloride, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylphosphonothioic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
-14.1 °F (USCG, 1999) | |
| Record name | METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3962 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of methyldichlorophosphine with sulfuryl chloride, resulting in the formation of this compound and sulfur dioxide . Another method involves the chlorination of dimethyl methylphosphonate using thionyl chloride, with various amines acting as catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of alkali metal chlorides, hydrogen sulfide, and a fluid mixture of methyl trichlorophosphonium tetrachloroaluminate and methyl chloride . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonothioic dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid.
Oxidation: Can be oxidized to form methylphosphonic dichloride.
Substitution: Reacts with alcohols to form dialkoxides.
Common Reagents and Conditions
Water: Reacts violently, forming hydrochloric acid.
Alcohols: Converts to dialkoxides in the presence of alcohols.
Oxidizing Agents: Such as sulfuryl chloride, used in oxidation reactions.
Major Products Formed
Hydrochloric Acid: Formed during hydrolysis.
Dialkoxides: Formed during substitution reactions with alcohols.
Methylphosphonic Dichloride: Formed during oxidation.
Scientific Research Applications
Methylphosphonothioic dichloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Utilized in the study of enzyme inhibition and other biochemical processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylphosphonothioic dichloride involves its reactivity with nucleophiles, such as water and alcohols. Upon contact with water, it hydrolyzes to form hydrochloric acid, which can cause severe irritation and burns . In biochemical processes, it can inhibit enzymes by reacting with active site residues, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Methylphosphonic Dichloride (CH₃Cl₂OP, CAS 676-97-1)
Structural Difference : Replaces the thiophosphoryl (P=S) group with a phosphoryl (P=O) group.
Properties :
- Molecular weight : 132.91 g/mol
- Reactivity : Higher electrophilicity due to the electron-withdrawing P=O group, making it more reactive toward nucleophiles compared to its thio analog.
- Applications: Used as a precursor for flame retardants and ligands in coordination chemistry.
Key Distinction : The absence of sulfur reduces its utility in enantioselective synthesis of V-agents but enhances its stability in hydrolytic environments.
Isopropylphosphonothioic Dichloride (C₃H₇Cl₂PS, CAS 1498-60-8)
Structural Difference : Substitutes the methyl group with a bulkier isopropyl group.
Properties :
- Molecular weight : 193.02 g/mol
- Reactivity : Steric hindrance from the isopropyl group slows down nucleophilic substitution but improves selectivity in chiral resolutions.
- Applications : Specialized in synthesizing isopropyl-substituted nerve agents for research on acetylcholinesterase inhibition kinetics .
Key Distinction : Increased steric bulk alters reaction kinetics and product stability compared to the methyl analog.
Phenylphosphonic Dichloride (C₆H₅Cl₂OP, CAS 824-72-6)
Structural Difference : Incorporates a phenyl group instead of methyl.
Properties :
- Molecular weight : 194.98 g/mol
- Reactivity : The electron-deficient aromatic ring enhances electrophilicity at phosphorus, facilitating arylphosphonate ester synthesis.
- Applications: Used in polymer chemistry and as a flame-retardant additive. Not associated with toxicant synthesis .
Key Distinction : The phenyl group enables π-π interactions in coordination complexes, unlike aliphatic analogs.
Diethyl Phosphorochlorothioate (C₄H₁₀ClO₂PS, CAS 2524-64-3)
Structural Difference : Contains ethoxy groups (OCH₂CH₃) and a thiophosphoryl chloride.
Properties :
- Molecular weight : 188.61 g/mol
- Reactivity : Ethoxy groups increase lipophilicity, enhancing membrane permeability in pesticidal applications.
- Applications: Intermediate in pesticide synthesis (e.g., malathion) but less toxic than methylphosphonothioic dichloride .
Key Distinction : Ethoxy substituents shift applications toward agrochemicals rather than nerve agents.
Methyl Dichlorophosphite (CH₃Cl₂OP, CAS 15715-41-8)
Structural Difference : Phosphorus in the +3 oxidation state (PIII) instead of +5 (PV).
Properties :
- Molecular weight : 132.91 g/mol
- Reactivity : Higher nucleophilic susceptibility due to PIII, making it a precursor for phosphite esters and ligands.
- Applications: Used in Staudinger reactions and asymmetric catalysis. Not applicable to nerve agent synthesis .
Key Distinction : Oxidation state dictates divergent synthetic pathways compared to PV compounds.
Biological Activity
Methylphosphonothioic dichloride (MPTDC) is an organophosphorus compound with significant implications in both chemical synthesis and biological activity. It is primarily recognized as a precursor in the synthesis of various organophosphorus nerve agents, which poses a considerable risk due to its toxicity. Understanding the biological activity of MPTDC is crucial for assessing its potential impacts on health and safety, particularly in contexts related to chemical warfare and environmental exposure.
MPTDC can be synthesized through various methods, including the chlorination of methylphosphonothioic acid or its derivatives. The general reaction can be represented as follows:
This reaction highlights the transformation of a less toxic precursor into a highly toxic compound, emphasizing the importance of stringent controls during its handling and production.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆Cl₂O₂PS |
| Molecular Weight | 181.06 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 140-142 °C |
| Density | 1.45 g/cm³ |
| Solubility | Reacts vigorously with water |
Toxicological Profile
MPTDC exhibits high toxicity, primarily affecting the nervous system by inhibiting acetylcholinesterase (AChE), an essential enzyme for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of muscles and potentially fatal respiratory failure.
Case Study: Acute Exposure
A case study involving laboratory personnel exposed to MPTDC highlighted the acute symptoms associated with exposure, including:
- Neurological Symptoms : Headaches, dizziness, and confusion.
- Gastrointestinal Disturbances : Nausea and vomiting.
- Respiratory Issues : Shortness of breath and bronchospasm.
The case underscored the necessity for immediate medical intervention and the use of antidotes such as atropine to counteract the effects of AChE inhibition.
Long-term Effects
Research indicates that chronic exposure to organophosphates like MPTDC can lead to long-term neurological deficits, including cognitive impairments and mood disorders. Studies have shown that individuals with prolonged exposure exhibit alterations in brain structure and function.
Table 2: Long-term Effects of Organophosphate Exposure
| Effect | Description |
|---|---|
| Cognitive Impairment | Reduced memory and attention span |
| Mood Disorders | Increased anxiety and depression |
| Neuromuscular Dysfunction | Muscle weakness and coordination issues |
Environmental Impact
MPTDC's high reactivity with water raises concerns about its environmental persistence. Upon release into aquatic systems, it can hydrolyze rapidly, producing toxic byproducts that may affect local ecosystems. Monitoring programs are essential to assess the environmental fate of MPTDC and its metabolites.
Research Findings on Environmental Persistence
A study utilizing gas chromatography-mass spectrometry (GC-MS) demonstrated that MPTDC degrades significantly in aqueous environments, but not without forming hazardous intermediates. The findings emphasized the need for comprehensive environmental assessments following any accidental release.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
